2,6-Dichloro-4-(2-methoxyphenyl)pyridine
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Overview
Description
2,6-Dichloro-4-(2-methoxyphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two chlorine atoms at positions 2 and 6, and a methoxyphenyl group at position 4 on the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-4-(2-methoxyphenyl)pyridine can be synthesized through several methods. One common method involves the reaction of 2,6-dichloropyridine with 2-methoxyphenylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction typically takes place in a mixture of water and an organic solvent such as ethanol, with a base like potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(2-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include dechlorinated pyridines or modified pyridine rings.
Scientific Research Applications
2,6-Dichloro-4-(2-methoxyphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(2-methoxyphenyl)pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-methoxypyridine: Similar structure but lacks the methoxyphenyl group.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Similar structure but contains a dimethylamino group instead of a methoxyphenyl group.
Uniqueness
2,6-Dichloro-4-(2-methoxyphenyl)pyridine is unique due to the presence of both chlorine atoms and the methoxyphenyl group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
Molecular Formula |
C12H9Cl2NO |
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Molecular Weight |
254.11 g/mol |
IUPAC Name |
2,6-dichloro-4-(2-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H9Cl2NO/c1-16-10-5-3-2-4-9(10)8-6-11(13)15-12(14)7-8/h2-7H,1H3 |
InChI Key |
NCXPCBUGAOSOFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
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